(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
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Description
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Electronic and Electrochemical Properties
The study of electronic and electrochemical properties of heterocyclic compounds, including those related to furan derivatives similar to (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, reveals insights into their electron delocalization effects. These properties are crucial in understanding the molecular interactions and the potential of such compounds in various scientific applications, including materials science and molecular electronics. The electrochemical communication within these molecules, as demonstrated through cyclic voltammetry and UV-vis/NIR spectroscopy, underscores their potential in developing advanced materials with unique electronic characteristics (Hildebrandt et al., 2011).
Molecular Structure and Solid State Analysis
The molecular and solid-state structures of compounds with core systems akin to this compound have been extensively studied. Such research provides valuable information on the compound's configuration and the intermolecular interactions within the solid state. X-ray powder diffraction and DFT studies contribute to a deeper understanding of these compounds' structural characteristics, which is essential for their potential application in crystal engineering and the design of molecular materials (Rahmani et al., 2017).
Catalytic Activity and Biological Evaluation
Research on the synthesis and biological evaluation of novel pyrazoline derivatives, including those with structural similarities to this compound, demonstrates their potential as anti-inflammatory and antibacterial agents. The exploration of these compounds through microwave-assisted synthesis and their subsequent evaluation for biological activities highlight their significance in medicinal chemistry and drug development. Such studies are pivotal in identifying new therapeutic agents with improved efficacy and safety profiles (Ravula et al., 2016).
Antimicrobial Activity of Chitosan Derivatives
The modification of chitosan with heteroaryl pyrazole derivatives, which share a thematic chemical similarity with this compound, results in novel Schiff bases with significant antimicrobial activity. This line of research is crucial for developing new materials with potential applications in biomedicine, specifically in antimicrobial coatings and treatments. The study of these chitosan derivatives' antimicrobial properties against various bacterial and fungal strains opens new avenues in the fight against microbial resistance (Hamed et al., 2020).
Properties
IUPAC Name |
(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17-16(26-18(19-17)20-9-3-4-10-20)11-12-7-8-15(25-12)13-5-1-2-6-14(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPNWVKWFEVJE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.